6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cross-coupling Photoredox catalysis 7-Azaindole functionalization

6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-74-8), also known as 4-cyano-6-bromo-7-azaindole, is a heterobicyclic building block with molecular formula C₈H₄BrN₃ and molecular weight 222.04 g/mol. The compound belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) family, which is recognized as a privileged scaffold in medicinal chemistry owing to improved solubility, lipophilicity, target binding, and pharmacokinetic profiles relative to indole bioisosteres.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 1000340-74-8
Cat. No. B1629807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS1000340-74-8
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=N2)Br)C#N
InChIInChI=1S/C8H4BrN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12)
InChIKeyBOZYLNVZPZHGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-74-8): Core Identifiers and Scaffold Classification for Procurement


6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-74-8), also known as 4-cyano-6-bromo-7-azaindole, is a heterobicyclic building block with molecular formula C₈H₄BrN₃ and molecular weight 222.04 g/mol . The compound belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) family, which is recognized as a privileged scaffold in medicinal chemistry owing to improved solubility, lipophilicity, target binding, and pharmacokinetic profiles relative to indole bioisosteres [1]. It carries two synthetically orthogonal functional handles: a bromine atom at the 6-position of the pyridine ring and a nitrile (cyano) group at the 4-position. The computed physicochemical profile includes a density of 1.9±0.1 g/cm³, a boiling point of 305.8±37.0 °C at 760 mmHg, a flash point of 138.8±26.5 °C, a calculated LogP of 3.15, and a topological polar surface area (PSA) of 52.47 Ų . Commercial availability typically ranges from 95% to 98% purity .

Why 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Cannot Be Interchanged with Regioisomeric or Halo-Analogous Building Blocks


Within the 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile family, substitution position and halogen identity are not interchangeable parameters. Regioisomeric bromo derivatives (3-bromo, CAS 1000340-54-4; 5-bromo, CAS 1207625-52-2) share the identical molecular formula (C₈H₄BrN₃, MW 222.04) but place the reactive halogen at electronically distinct positions on the fused ring system, which directly governs cross-coupling efficiency [1]. Similarly, the 6-chloro analog (CAS 1000340-76-0, MW 177.59) offers a different halogen leaving group with a significantly higher C–Cl bond dissociation energy (~328 kJ/mol) compared to C–Br (~276 kJ/mol), altering the kinetics and applicable catalytic conditions for downstream diversification [2]. The parent 7-azaindole-4-carbonitrile (CAS 344327-11-3, MW 143.15) lacks any halogen handle entirely, precluding direct cross-coupling at the 6-position. Even 6-bromo-7-azaindole (CAS 143468-13-7, MW 197.03) omits the 4-carbonitrile, forfeiting a second reactive center for orthogonal transformations such as reduction, hydrolysis, or cycloaddition . These structural distinctions produce measurable differences in reactivity, physicochemical profile, and synthetic utility that are quantified below.

Quantitative Differentiation Evidence for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Against Closest Analogs


Cross-Coupling Reactivity: 6-Bromo Position Outperforms 2- and 3-Bromo Regioisomers in Photoredox/Ni Dual Catalysis

In a systematic study of regioisomeric bromo-7-azaindoles under photoredox/Ni dual catalytic Csp²–Csp³ cross-coupling conditions (blue LED, 30 °C, 40 min residence time, continuous flow), both 4-bromo- and 6-bromo-7-azaindole produced the corresponding cycloalkyl coupling products in moderate-to-good yields (compounds 4a–4e and 5a–5e). In contrast, 2-bromo- and 3-bromo-7-azaindoles generated the desired coupling products in lower yields, with debrominated azaindole isolated as a major byproduct [1]. Although this study used N-benzenesulfonyl-protected substrates, the electronic environment of the 6-position on the pyridine ring is conserved in 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, establishing a class-level inference that the 6-bromo regioisomer provides superior cross-coupling efficiency over the 3-bromo (CAS 1000340-54-4) and 2-bromo analogs [1].

Cross-coupling Photoredox catalysis 7-Azaindole functionalization

Halogen Leaving-Group Reactivity: C–Br Bond Dissociation Energy Advantage Over C–Cl for Milder Cross-Coupling Activation

The carbon–bromine bond in aryl bromides has a bond dissociation energy (BDE) of approximately 276 kJ/mol, compared to approximately 328 kJ/mol for the carbon–chlorine bond in aryl chlorides—a difference of ~52 kJ/mol (~12.4 kcal/mol) [1]. This lower BDE translates into faster oxidative addition with palladium(0) and nickel(0) catalysts under milder thermal conditions. While this is a general class-level principle for aryl halides, it applies directly to the comparison between 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (MW 222.04, C–Br at 6-position) and its 6-chloro analog (CAS 1000340-76-0, MW 177.59, C–Cl at 6-position) . The 6-bromo derivative is therefore the preferred substrate when mild Suzuki–Miyaura, Buchwald–Hartwig, or photoredox/Ni dual catalytic cross-coupling conditions are desired, or when the coupling partner is sterically hindered or electronically deactivated [2].

Bond dissociation energy Cross-coupling kinetics Halogen reactivity

Lipophilicity Differentiation: LogP Elevation by Bromine Substitution Relative to Parent and 6-Methyl Scaffolds

The calculated LogP of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is 3.15, as determined by computational models and reported on Chemsrc . This represents a substantial lipophilicity increase over the non-halogenated parent scaffold 7-azaindole-4-carbonitrile (CAS 344327-11-3, LogP 1.43–2.60 depending on the computational method) [1] and the 6-methyl analog (CAS 1000340-62-4, XLogP3-AA = 1.4) . The 6-chloro analog exhibits a comparable LogP of 3.32 . The bromine atom thus contributes approximately +1.2 to +1.7 LogP units over the non-halogenated parent [1]. This LogP shift is meaningful for medicinal chemistry programs where modulating lipophilicity affects membrane permeability, plasma protein binding, and metabolic clearance of downstream drug candidates.

LogP Lipophilicity Drug-likeness Physicochemical profiling

Physical Property Differentiation: Higher Density and Boiling Point Enable Distilled or Chromatographic Separation from Chloro and Parent Analogs

6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile exhibits a computed density of 1.9±0.1 g/cm³ and a boiling point of 305.8±37.0 °C at 760 mmHg . The 6-chloro analog (CAS 1000340-76-0) has a significantly lower density of 1.5±0.1 g/cm³ and a boiling point of 283.0±35.0 °C—a difference of 0.4 g/cm³ in density and approximately 23 °C in boiling point . The non-halogenated parent (CAS 344327-11-3) has an even lower density of 1.3±0.1 g/cm³ (~1.29 measured) and is a crystalline solid with a melting point of 195–197 °C rather than a high-boiling liquid . These physical property differences are practically relevant: the heavier bromine atom increases both density and boiling point sufficiently to permit separation of the 6-bromo compound from its 6-chloro analog or debrominated side products by distillation or flash chromatography during large-scale intermediate purification .

Density Boiling point Purification Physical separation

Dual Orthogonal Functional Handles: Simultaneous C6 Electrophile and C4 Nitrile Enable Divergent Synthesis Not Possible with Mono-Functional Analogs

6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile uniquely combines two synthetically orthogonal reactive centers within a single low-molecular-weight scaffold (MW 222.04) . The C6–Br bond serves as an electrophilic cross-coupling handle (Suzuki, Buchwald–Hartwig, Sonogashira, photoredox/Ni), while the C4–CN group can independently undergo reduction to the aminomethyl derivative, hydrolysis to the carboxylic acid, cycloaddition to tetrazoles, or nucleophilic addition to form amidines [1]. By contrast, 6-bromo-7-azaindole (CAS 143468-13-7, MW 197.03) lacks the C4-nitrile and is limited to cross-coupling at C6 followed by electrophilic aromatic substitution for further diversification . The non-halogenated 7-azaindole-4-carbonitrile (CAS 344327-11-3, MW 143.15) possesses the nitrile but no halogen handle, requiring pre-functionalization (e.g., directed metalation) before cross-coupling [2]. The 4,6-dichloro analog (CAS 5912-18-5) offers two halogens but no nitrile, while the 4-bromo-6-chloro analog (CAS 942920-50-5) provides differential halide reactivity but still lacks the nitrile [3]. The target compound is thus the only member of this analog series that simultaneously provides a reactive C6-halogen with a C4-nitrile for divergent synthetic elaboration.

Orthogonal functionalization Divergent synthesis Nitrile chemistry Building block versatility

Validated Scaffold for Kinase Inhibitor Programs: FGFR1–4 Inhibitory Activity of Derived 1H-Pyrrolo[2,3-b]pyridine Analogues

The 1H-pyrrolo[2,3-b]pyridine scaffold, of which 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a key halogenated building block, has been validated in a published structure–activity relationship (SAR) study targeting fibroblast growth factor receptors (FGFRs). Compound 4h, a derivative elaborated from this scaffold class, exhibited potent inhibitory activity with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) [1]. In cellular assays, compound 4h inhibited 4T1 breast cancer cell proliferation, induced apoptosis, and significantly suppressed both migration and invasion through modulation of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) [1]. While this data pertains to a fully elaborated derivative rather than the building block itself, it establishes the pharmaceutical relevance of the pyrrolo[2,3-b]pyridine-4-carbonitrile core and validates procurement of the 6-bromo intermediate as an entry point to this therapeutically active chemical space [1].

FGFR inhibitor Kinase inhibitor Anticancer Scaffold validation

Evidence-Backed Procurement Scenarios for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1000340-74-8)


Medicinal Chemistry Kinase Inhibitor Library Synthesis via C6 Cross-Coupling Diversification

When building a focused kinase inhibitor library targeting FGFR, TNIK, CHK1/CHK2, or PIM1, the 6-bromo substituent enables direct Suzuki–Miyaura or Buchwald–Hartwig diversification at the pyridine 6-position under mild palladium-catalyzed conditions [1]. The lower C–Br bond dissociation energy (~276 kJ/mol) compared to C–Cl (~328 kJ/mol) allows coupling with sterically hindered or electron-deficient aryl/heteroaryl boronic acids that would fail or proceed in poor yield with the 6-chloro analog [2]. The validated FGFR SAR (compound 4h: FGFR1 IC₅₀ = 7 nM) confirms that derivatives from this scaffold achieve low-nanomolar potency, de-risking the building block investment [3].

Divergent Synthesis Exploiting C4-CN Orthogonal Reactivity for Parallel Lead Optimization

Programs requiring rapid SAR exploration around the pyrrolopyridine core benefit from the simultaneous presence of C6–Br and C4–CN. The C6 position can be diversified via cross-coupling while the C4 nitrile is independently converted—reduced to the aminomethyl analogue (for basic amine introduction), hydrolyzed to the carboxylic acid (for amide coupling), or transformed into a tetrazole (as a carboxylic acid bioisostere) [1]. This dual-handle architecture eliminates two synthetic steps (halogenation and nitrile installation) compared to building the same diversity from 7-azaindole (CAS 271-63-6), which requires sequential functionalization [2]. Patent literature specifically cites this compound as an intermediate in STING inhibitor programs targeting SLE and geographic atrophy, confirming industrial relevance [1].

Continuous-Flow Photoredox Cross-Coupling for Scalable sp²–sp³ Bond Formation

The 6-bromo position on the 7-azaindole scaffold has been explicitly demonstrated to perform efficiently in photoredox/Ni dual catalytic Csp²–Csp³ cross-coupling under continuous-flow conditions (24 W blue LED, 30 °C, 40 min residence time), producing cycloalkyl-substituted products in moderate-to-good yields [1]. This reactivity profile is superior to that of 2- and 3-bromo regioisomers, which generate significant debromination byproducts under identical conditions [1]. For process chemistry groups evaluating scalable routes to cycloalkyl- or alkyl-substituted 7-azaindole pharmacophores, the 6-bromo-4-carbonitrile building block is the regioisomer of choice for flow chemistry enabled manufacturing [1].

Physicochemical Property Modulation via Halogen-Dependent LogP Tuning

In lead optimization campaigns where lipophilicity (LogP) must be carefully balanced against potency and metabolic stability, the 6-bromo compound (LogP = 3.15) offers a markedly higher starting LogP than the non-halogenated parent (LogP = 1.43–2.60) or the 6-methyl analog (LogP = 1.4) [1][2]. This ~1.2–1.7 LogP unit increase from bromine substitution can be strategically employed to improve membrane permeability of early leads without adding additional aromatic rings (which would increase molecular weight and aromatic ring count). If lower lipophilicity is later required, the bromine can be replaced via cross-coupling with more polar heterocycles [1]. The 6-chloro analog (LogP = 3.32) offers a similar LogP but with reduced cross-coupling reactivity due to the stronger C–Cl bond [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.